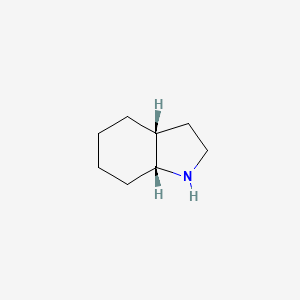

(3AR,7aR)-octahydro-1H-indole

Description

Significance of Bridged Azacycles in Synthetic Chemistry and Medicinal Applications

Bridged azacycles, a category of nitrogen-containing bicyclic compounds, are of profound importance in synthetic and medicinal chemistry. nsf.gov Their defining feature is a three-dimensional, conformationally rigid structure, which offers distinct advantages over more flexible, linear, or monocyclic counterparts. nih.govthieme-connect.de This structural rigidity can minimize the entropic penalty associated with a molecule binding to its biological target, potentially leading to enhanced binding affinity and target selectivity. nih.gov

In drug discovery, the incorporation of bridged bicyclic amines is a recognized strategy for improving a compound's pharmacological profile. nsf.gov These scaffolds are characterized by a high fraction of sp³-hybridized carbon atoms, a feature that has been correlated with a higher probability of success in clinical development. nsf.govthieme-connect.de The constrained conformation of bridged azacycles can also favorably influence a molecule's physicochemical properties and reduce its susceptibility to in vivo metabolism. nsf.gov Despite their clear value, the synthesis of these complex structures can be challenging, which makes the development of new and efficient synthetic methodologies an active area of research. nsf.govnih.govnsf.govacs.org Researchers are increasingly developing novel strategies, such as nitrene/alkyne cascades and transannular C-H amination, to construct these valuable molecular frameworks. nsf.govnsf.govacs.org

Overview of the (3AR,7aR)-Octahydro-1H-indole Core Structure and its Stereochemical Complexity

The this compound is a specific stereoisomer of the saturated indole (B1671886) core. Its fundamental structure consists of a five-membered pyrrolidine (B122466) ring fused to a six-membered cyclohexane (B81311) ring. ontosight.ai The "octahydro" designation indicates that the aromatic indole ring system has been fully saturated with hydrogen atoms.

The stereochemical complexity of this molecule arises from the two bridgehead chiral centers at positions 3a and 7a. In the (3AR,7aR) isomer, both of these stereocenters possess the 'R' absolute configuration. This specific arrangement dictates a cis-fusion of the two rings, where the hydrogen atoms at the bridgehead positions are on the same face of the bicyclic system. This defined three-dimensional geometry is crucial, as different stereoisomers can exhibit vastly different biological activities and interactions with other chiral molecules. The rigid cis-fused framework of this compound serves as a valuable and conformationally defined building block in the asymmetric synthesis of more complex molecules, including pharmaceutical agents. scispace.comacs.org

Table 1: Properties of rac-(3aR,7aR)-octahydro-1H-indole

| Property | Value |

|---|---|

| CID | 11320939 nih.gov |

| Molecular Formula | C₈H₁₅N nih.gov |

| Molecular Weight | 125.21 g/mol |

| IUPAC Name | rac-(3aR,7aR)-octahydro-1H-indole nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Perindopril scispace.comacs.org |

| Ramipril acs.org |

| (+)-sceletium A-4 acs.org |

| Mesembrine acs.org |

| Oscillarin acs.org |

| Victrelis acs.org |

| Boceprevir acs.org |

Structure

3D Structure

Properties

CAS No. |

1193-68-6 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m0/s1 |

InChI Key |

PDELQDSYLBLPQO-YUMQZZPRSA-N |

SMILES |

C1CCC2C(C1)CCN2 |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CCN2 |

Canonical SMILES |

C1CCC2C(C1)CCN2 |

solubility |

not available |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of Octahydro 1h Indoles

Analysis of Stereogenic Centers and Configurational Isomers in the Octahydro-1H-indole System

In the cis-isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule, resulting in a folded, V-shaped structure. The trans-isomer, conversely, has the bridgehead hydrogens on opposite sides, leading to a more linear and rigid conformation. For the unsubstituted octahydro-1H-indole, both the cis- and trans-fused forms are chiral and exist as a pair of enantiomers. The (3aR,7aR)-octahydro-1H-indole specifically refers to one of the enantiomers of the cis-fused isomer.

The presence of these stereogenic centers gives rise to a set of stereoisomers for the unsubstituted octahydro-1H-indole, as detailed in the table below.

| Isomer Type | Specific Isomers | Relationship |

| cis-fused | This compound | Enantiomers |

| (3aS,7aS)-octahydro-1H-indole | ||

| trans-fused | (3aR,7aS)-octahydro-1H-indole | Enantiomers |

| (3aS,7aR)-octahydro-1H-indole |

Diastereomeric and Enantiomeric Diversity of Octahydro-1H-indole-2-carboxylic Acid Derivatives

The introduction of a substituent, such as a carboxylic acid group at the C2 position, introduces an additional stereogenic center. This significantly increases the number of possible stereoisomers. For octahydro-1H-indole-2-carboxylic acid, with its three chiral centers (C2, C3a, and C7a), there are a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

These diastereomers and enantiomers exhibit distinct spatial arrangements of their constituent atoms, which can lead to profound differences in their biological activities. This is particularly evident in the field of medicinal chemistry, where specific stereoisomers of octahydro-1H-indole-2-carboxylic acid serve as crucial building blocks for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.

The table below summarizes some of the key stereoisomers of octahydro-1H-indole-2-carboxylic acid and their significance.

| Stereoisomer | CAS Number | Notable Applications |

| (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | 80875-98-5 | Key intermediate in the synthesis of Perindopril. |

| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | Not Available | Key raw material in the synthesis of Trandolapril. |

| (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid | 108507-42-2 | Building block in organic synthesis. |

Conformational Analysis of Octahydro-1H-indole Scaffolds: Theoretical and Experimental Approaches

The three-dimensional shape of the octahydro-1H-indole scaffold is not static but exists in a dynamic equilibrium of various conformations. The conformational preferences of this bicyclic system are dictated by the interplay of several factors, including the cis or trans nature of the ring fusion, the puckering of the individual rings, and the steric and electronic effects of any substituents. Both theoretical calculations and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are employed to elucidate the conformational landscape of these molecules.

Preferred Conformations and Ring Puckering in Substituted Octahydro-1H-indoles

The six-membered carbocyclic ring in the octahydro-1H-indole system typically adopts a chair conformation to minimize torsional and steric strain. However, boat and twist-boat conformations can also be populated, particularly in more substituted or strained systems. The five-membered pyrrolidine (B122466) ring is inherently more flexible and can adopt a range of puckered conformations, most commonly described as envelope (or half-chair) and twist forms.

In the cis-fused octahydro-1H-indole, the two rings are fused in a manner that allows for a degree of flexibility, and the system can undergo conformational inversion. The trans-fused isomer is significantly more rigid, with the chair conformation of the cyclohexane (B81311) ring being locked.

The precise puckering of each ring is influenced by the stereochemistry at the bridgehead carbons and the presence of substituents. For instance, the solid-state conformation of a derivative of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been determined by X-ray crystallography, providing a snapshot of its preferred puckering in the crystalline state. nih.gov However, in solution, a dynamic equilibrium between different puckered forms is expected.

Influence of Substituents on Conformational Preferences

The nature, size, and position of substituents on the octahydro-1H-indole scaffold can have a profound impact on the conformational equilibrium. Bulky substituents will generally favor an equatorial position on the six-membered ring to minimize unfavorable 1,3-diaxial interactions.

The conformational preferences of the five-membered ring are also sensitive to substitution. For example, the position of a substituent can influence the energetic preference for a particular envelope or twist conformation. Furthermore, intramolecular interactions, such as hydrogen bonding between a substituent and the ring nitrogen, can play a significant role in stabilizing a specific conformation.

While detailed conformational studies specifically on a wide range of substituted octahydro-1H-indoles are limited in the publicly available literature, the principles governing the conformational analysis of related bicyclic systems, such as decalins and hydrindanes, provide a valuable framework for understanding the behavior of this important heterocyclic scaffold. Computational modeling, in conjunction with NMR spectroscopic data, remains a powerful tool for predicting and understanding the complex interplay of factors that govern the conformational preferences of substituted octahydro-1H-indoles. nih.gov

The Role of 3ar,7ar Octahydro 1h Indole As a Chiral Building Block in Advanced Organic Synthesis

Strategic Intermediate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

The octahydro-1H-indole scaffold is a core structural motif in several potent ACE inhibitors, a class of drugs widely used in the management of hypertension and heart failure. nih.gov The specific stereochemistry of the octahydro-1H-indole derivative is crucial for the pharmacological activity of these drugs.

The synthesis of the ACE inhibitors Perindopril and Trandolapril heavily relies on the use of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid as a key chiral intermediate. innospk.comsmolecule.com This specific stereoisomer provides the necessary spatial arrangement of substituents for effective binding to the active site of the angiotensin-converting enzyme.

The general synthetic approach for Trandolapril involves the coupling of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate hydrochloride with (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid. google.comgoogle.com This is followed by the hydrogenolysis of the benzyl (B1604629) ester to yield the final active pharmaceutical ingredient. google.com Similarly, Perindopril's synthesis involves the condensation of a derivative of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid with another chiral amino acid derivative. nih.govsmolecule.com The rigid bicyclic structure of the octahydroindole moiety is designed to mimic the proline residue of natural ACE substrates, contributing to the high affinity and specificity of these inhibitors. nih.gov

| ACE Inhibitor | Key Chiral Intermediate | CAS Number of Intermediate |

| Perindopril | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | 80875-98-5 |

| Trandolapril | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | 80875-98-5 |

The synthesis of ACE inhibitors like Perindopril and Trandolapril necessitates the derivatization of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid to facilitate coupling reactions. nih.govsmolecule.comnih.gov The carboxylic acid functionality is often protected as an ester, for instance, a benzyl or ethyl ester, to prevent unwanted side reactions during the amide bond formation. google.comgoogle.com

Utilization in Peptide Chemistry

The unique structural features of octahydro-1H-indole-2-carboxylic acid have made it a valuable tool in peptide chemistry, where it serves as a constrained proline analogue.

Octahydro-1H-indole-2-carboxylic acid (Oic) is utilized as a non-proteinogenic amino acid in the synthesis of oligopeptides to introduce conformational rigidity. nih.gov Its bicyclic structure restricts the rotation around the peptide backbone, similar to proline, but with increased lipophilicity. nih.gov This property can be advantageous for improving the bioavailability of peptide-based drugs by enhancing their ability to cross biological membranes. nih.gov The incorporation of Oic into peptide sequences can lead to peptides with enhanced stability and biological activity. smolecule.com

The incorporation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) into peptides has a significant impact on their secondary structure and conformational stability. Oic has been shown to be a strong promoter of the polyproline II (PPII) helix, a common secondary structural motif in proteins. researchgate.netrsc.org

NMR studies and X-ray crystallography have demonstrated that oligomers of Oic adopt a stable all-trans amide bond conformation, characteristic of a PPII helix. rsc.org This stability is attributed to a "molecular interlock" mechanism where the chair conformation of the cyclohexane (B81311) ring fixes the pyrrolidine (B122466) ring in an exo-pucker, which in turn stabilizes the trans-amide bond. researchgate.net This inherent preference for the trans-amide bond makes Oic an ideal building block for designing and stabilizing PPII helical structures in synthetic peptides. rsc.org The increased hydrophobicity of Oic also allows for the creation of stable PPII helices in less polar environments. researchgate.net

Versatility in the Construction of Complex Organic Molecules

Beyond its applications in ACE inhibitors and peptide chemistry, the (3AR,7aR)-octahydro-1H-indole scaffold is a versatile building block for the construction of a wide range of complex organic molecules. rsc.org Its rigid, chiral framework can be functionalized at various positions to create diverse molecular architectures. The stereocenters inherent in the molecule provide a foundation for asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules. This versatility makes it a valuable starting material for the synthesis of natural products and other biologically active compounds.

Applications of Octahydro 1h Indole Scaffolds in Natural Product Synthesis

Total Synthesis of Natural Products Incorporating the Octahydro-1H-indole Motif (e.g., Aeruginosin 298-A)

The octahydro-1H-indole motif is a core structural feature in the aeruginosin family of serine protease inhibitors. nih.gov Aeruginosin 298-A, a potent thrombin inhibitor isolated from the freshwater blue-green alga Microcystis aeruginosa, features a highly substituted (2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole (L-Choi) moiety. nih.govnih.gov The total synthesis of Aeruginosin 298-A has been a significant endeavor, not only for confirming its structure but also for developing synthetic routes to novel analogues for structure-activity relationship studies.

A key strategic element in the total synthesis of Aeruginosin 298-A is the stereocontrolled construction of the central L-Choi core. nih.gov One successful approach begins with L-tyrosine, a readily available chiral starting material. nih.govresearchgate.net The synthesis involves several key transformations to build the bicyclic indole (B1671886) system with the correct stereochemistry. nih.gov

Key synthetic strategies often involve an oxidative cyclization of L-tyrosine to form the initial heterocyclic ring. nih.gov Another prominent route utilizes a Birch reduction of O-methyl-L-tyrosine, followed by an acid-mediated aminocyclization of the resulting dihydroanisole intermediate to form the octahydroindole ring system. nih.govresearchgate.net Subsequent steps focus on installing the C6 hydroxyl group and coupling the completed Choi core with the other non-proteinogenic building blocks of the natural product, such as D-leucine and D-Hpla (D-hydroxyphenyllactic acid), to complete the tetrapeptide structure. nih.gov

Notably, the total synthesis of Aeruginosin 298-A was instrumental in revising its initially proposed stereochemistry. nih.gov Initial synthetic attempts based on the reported structure, which contained an L-leucine residue, did not yield the natural product. nih.gov Successful synthesis was only achieved when D-leucine was incorporated, unequivocally establishing the absolute configuration of the natural product as D-Hpla-D-Leu-L-Choi-L-Argol. nih.gov

| Key Step | Starting Material/Intermediate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Birch Reduction | O-methyl-L-tyrosine | Not specified in abstract | Dihydroanisole intermediate | nih.gov |

| Aminocyclization | Dihydroanisole intermediate | Acid medium | Octahydroindole diastereomers | nih.gov |

| Stereoselective Reduction | Hydrogenated endo isomer | LS-Selectride | Protected L-Choi alcohol | nih.govresearchgate.net |

| Peptide Couplings | Protected L-Choi | D-leucine, D-Hpla, L-arginine fragments | Fully assembled tetrapeptide | nih.gov |

| Final Deprotection | Protected Aeruginosin 298-A | Not specified in abstract | Aeruginosin 298-A | nih.govresearchgate.net |

Synthesis of Polyhydroxylated Indolizidine Alkaloid Analogues

The octahydro-1H-indole framework serves as a versatile precursor for the synthesis of indolizidine alkaloids, a class of compounds known for their potent glycosidase inhibitory activity. bohrium.com By modifying the octahydro-1H-indole core, chemists can generate novel analogues of natural alkaloids like castanospermine (B190763) and swainsonine (B1682842), aiming to enhance their biological activity, selectivity, and therapeutic potential.

Analogues of Castanospermine, Lentiginosine, and Swainsonine

Polyhydroxylated indolizidines are classified as iminosugar alkaloids and are of significant interest due to their potential as therapeutic agents for diseases such as diabetes, viral infections, and cancer. bohrium.com The synthesis of analogues often focuses on mimicking the stereochemical arrangement of hydroxyl groups found in the natural products.

Castanospermine Analogues: A stereoselective synthesis of (3aR,5R,6S,7R,7aR)-octahydro-1H-indole-5,6,7-triol, an analogue of castanospermine, has been developed. This approach utilizes key transformations such as the Overman rearrangement and ring-closing metathesis to construct the cis-fused bicyclic system with high stereocontrol. These synthetic analogues have shown some antiproliferative activity and weak glycosidase inhibition.

Lentiginosine Analogues: (+)-Lentiginosine is a dihydroxylated indolizidine alkaloid. Syntheses of its analogues and stereoisomers, such as (-)-1-epi-lentiginosine, have been achieved using strategies that construct the indolizidine core through methods like intramolecular cyclization of epoxyamides derived from pyridine (B92270) precursors, followed by stereospecific reduction of the resulting indolizinium salts. mdpi.com

| Target Analogue | Natural Product | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Octahydro-1H-indole-5,6,7-triols | Castanospermine | Overman rearrangement, Ring-closing metathesis | |

| 8-epi-L-swainsonine | Swainsonine | Intramolecular cyclization of a pyrrolidine (B122466) intermediate | aber.ac.uk |

| (-)-1-epi-lentiginosine | Lentiginosine | Intramolecular cyclization of epoxyamide, Pyridinium ring reduction | mdpi.com |

Stereoselective Approaches to Hydroxylated Bicyclic Amino Acids

The synthesis of the L-Choi core for aeruginosins is a prime example of a stereoselective approach to hydroxylated bicyclic amino acids. nih.gov Building upon the initial synthesis from L-tyrosine, refined methods have been developed to generate a variety of polyhydroxylated L-Choi derivatives. These approaches allow for the systematic exploration of how hydroxylation patterns on the octahydro-1H-indole scaffold affect biological activity.

Starting from a common enone intermediate derived from the oxidative cyclization of L-tyrosine, a number of stereoisomers can be generated through controlled reduction and dihydroxylation reactions. nih.gov For instance, reduction of the enone with sodium borohydride (B1222165) (NaBH₄) at low temperatures selectively produces an axial alcohol. nih.gov Subsequent dihydroxylation of the remaining double bond can then lead to tetrol derivatives with varying facial selectivity. nih.gov This strategy provides access to a library of hydroxylated bicyclic amino acids, which are valuable as constrained proline analogues for peptidomimetics and as building blocks for further natural product synthesis. nih.gov The relative configuration of these newly generated stereocenters is typically confirmed through NMR and X-ray analyses. nih.gov

| Intermediate | Reagent/Condition | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Enone (hydroindole) | NaBH₄, 0 °C | Axial alcohol | Stereoselective ketone reduction | nih.gov |

| Axial alcohol | Dihydroxylation | Tetrol | Introduction of two additional hydroxyl groups | nih.gov |

Theoretical and Computational Studies on Octahydro 1h Indole Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. Its application to the synthesis of octahydro-1H-indole systems is crucial for understanding the underlying reaction pathways and identifying key transition states that govern reaction outcomes.

One of the primary synthetic routes to the octahydro-1H-indole core is through the hydrogenation of the corresponding indole (B1671886) precursor. The aromatic indole ring is highly resonance-stabilized, making its reduction a challenging transformation. Computational studies using DFT can model the interaction of indole derivatives with catalyst surfaces, such as Platinum or Palladium, and elucidate the mechanism of hydrogen addition. These calculations can help rationalize the observed regioselectivity and stereoselectivity of the hydrogenation process. For instance, under acidic conditions, the protonation of indole at the C-3 position generates an iminium ion, disrupting the aromaticity and facilitating hydrogenation. nih.gov DFT calculations can map the potential energy surface of this process, identifying the transition states for each hydrogen addition and explaining why certain diastereomers are formed preferentially.

Another significant strategy for constructing the octahydro-1H-indole framework is through cycloaddition reactions, such as the Diels-Alder reaction. DFT is extensively used to study the mechanisms of these reactions, which can proceed through either a concerted or a stepwise pathway. raco.cat For the synthesis of substituted octahydro-1H-indoles, DFT calculations can predict the activation energies for different approaches of the dienophile to the diene, thereby explaining the observed endo/exo selectivity. rsc.org Furthermore, these theoretical investigations can shed light on the role of catalysts or additives in promoting the reaction and influencing its stereochemical course. rsc.org By analyzing the geometries and energies of the transition state structures, researchers can understand the non-covalent interactions, such as hydrogen bonding or steric repulsion, that dictate the stereochemical outcome. rsc.orgst-andrews.ac.uk

The following table summarizes key applications of DFT in studying the reaction mechanisms relevant to octahydro-1H-indole synthesis:

| Reaction Type | DFT Application | Insights Gained |

| Catalytic Hydrogenation | Modeling substrate-catalyst interactions, calculating activation barriers for hydrogen addition. | Understanding of regioselectivity and the role of acid additives in activating the indole ring. nih.gov |

| Diels-Alder Cycloaddition | Determining concerted vs. stepwise pathways, calculating transition state energies for endo/exo approaches. | Rationale for observed stereoselectivity and the influence of catalysts on the reaction pathway. rsc.orgresearchgate.netresearchgate.net |

| Intramolecular Cycloaddition | Mapping the potential energy surface to identify the lowest energy pathway for ring formation. | Prediction of the feasibility of the reaction and the preferred diastereomeric product. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Scaffold Interactions

The three-dimensional structure of the octahydro-1H-indole scaffold is fundamental to its function, particularly when incorporated into biologically active molecules. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of these systems and their interactions with biological targets.

The (3aR,7aR)-octahydro-1H-indole core possesses a rigid bicyclic structure. However, the substituents on the ring can significantly influence its preferred conformation. Molecular mechanics calculations and more advanced quantum mechanical methods can be used to determine the relative energies of different chair and boat conformations of the six-membered ring and the puckering of the five-membered ring.

Molecular dynamics simulations offer a dynamic picture of the conformational behavior of octahydro-1H-indole derivatives in different environments. For instance, simulations of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, a key component of the ACE inhibitor Perindopril, have revealed that its conformational flexibility is highly dependent on the solvent. In the gas phase, the molecule is relatively rigid, but in an aqueous solution, interactions with water molecules can disrupt intramolecular hydrogen bonds, leading to a greater variety of accessible conformations. This highlights the importance of considering the solvent environment when studying the conformational preferences of these molecules.

When the octahydro-1H-indole scaffold is part of a larger molecule designed to interact with a biological target, such as an enzyme or a receptor, molecular docking and MD simulations are invaluable for understanding the ligand-scaffold interactions. Docking studies can predict the most likely binding pose of the molecule within the active site of the protein. Subsequent MD simulations can then be used to assess the stability of this binding pose and to analyze the network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. These simulations provide insights into the structure-activity relationship (SAR) and can guide the design of new derivatives with improved potency and selectivity.

The table below provides an overview of the application of molecular modeling and dynamics simulations for octahydro-1H-indole systems:

| Technique | Application | Key Findings |

| Molecular Mechanics | Conformational analysis of the bicyclic ring system. | Determination of the relative stabilities of different ring conformations. |

| Molecular Dynamics Simulations | Exploring conformational flexibility in different solvents, studying the stability of ligand-protein complexes. | Elucidation of the influence of the environment on molecular shape and understanding the dynamics of ligand binding. |

| Molecular Docking | Predicting the binding mode of octahydro-1H-indole derivatives to biological targets. | Identification of key interactions responsible for molecular recognition and affinity. |

Computational Prediction of Stereochemical Outcomes in Asymmetric Syntheses

The control of stereochemistry is paramount in the synthesis of chiral molecules such as this compound. Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of asymmetric reactions, thereby accelerating the development of efficient synthetic routes. semanticscholar.org

For reactions involving chiral catalysts, computational models can be constructed to simulate the catalyst-substrate complex. By calculating the energies of the transition states leading to the different possible stereoisomers, it is possible to predict which product will be formed in excess. These models can account for the subtle steric and electronic interactions between the substrate, the catalyst, and the reagents that are responsible for the stereochemical control.

In the context of the synthesis of octahydro-1H-indole derivatives, these predictive models can be applied to various asymmetric transformations, including:

Asymmetric Hydrogenation: Computational models can help in the design and selection of chiral ligands for metal catalysts to achieve high enantioselectivity in the reduction of indole precursors.

Asymmetric Diels-Alder Reactions: The stereochemical outcome of Diels-Alder reactions can be predicted by modeling the interaction of the diene and dienophile with a chiral Lewis acid catalyst.

Catalytic C-H Amination: For the synthesis of octahydroindoles via C-H amination, computational studies can elucidate the mechanism and the origin of stereoselectivity, guiding the optimization of the reaction conditions.

The development of accurate predictive models relies on a combination of quantum mechanics (QM) to describe the reactive center and molecular mechanics (MM) to handle the larger parts of the catalyst and substrate (QM/MM methods). This approach allows for the study of complex systems with a manageable computational cost. The insights gained from these computational predictions not only rationalize experimental observations but also provide a powerful platform for the in silico screening of new catalysts and reaction conditions, ultimately leading to more efficient and selective syntheses of stereochemically pure octahydro-1H-indole derivatives. dntb.gov.ua

The following table summarizes the role of computational methods in predicting stereochemical outcomes:

| Asymmetric Reaction | Computational Approach | Predicted Outcome |

| Catalytic Hydrogenation | Modeling of chiral catalyst-substrate complexes and calculation of transition state energies. | Enantiomeric excess (ee) and major stereoisomer. |

| Diels-Alder Cycloaddition | QM/MM calculations to determine the favored diastereomeric transition state in the presence of a chiral catalyst. | Diastereomeric ratio (dr) and absolute configuration of the product. |

| C-H Functionalization | DFT analysis of the transition states for C-H insertion with chiral catalysts. | Stereoselectivity of the C-N bond formation. |

Analytical Methodologies for Stereoisomeric Characterization and Purity Assessment of Octahydro 1h Indoles

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of stereoisomers of octahydro-1H-indole derivatives. researchgate.net Its versatility allows for the separation of both diastereomers and enantiomers through different chromatographic approaches.

A significant analytical challenge presented by (3aR,7aR)-octahydro-1H-indole is its lack of a UV-absorbing chromophore, which precludes the use of standard UV detectors in HPLC. longdom.orgresearchgate.net For such non-chromophoric compounds, Reverse Phase HPLC (RP-HPLC) coupled with a universal detector, such as a Refractive Index (RI) detector, provides an effective solution. longdom.orgwiley.com The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte, making it suitable for nearly any compound. longdom.org

A stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of the isomers of octahydro-1H-indole-2-carboxylic acid, a closely related key starting material for pharmaceuticals like Perindopril and Trandolapril. longdom.orgresearchgate.netlongdom.org This method demonstrates the feasibility of separating all four pairs of enantiomers (existing as diastereomeric pairs) on a C18 column. longdom.orglongdom.org The separation is achieved by optimizing the mobile phase composition and pH, which influences the retention and resolution of the isomers. longdom.org This approach is directly applicable to the analysis of octahydro-1H-indole isomers, providing a simple and cost-effective tool for routine quality control. longdom.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Inertsil ODS-4 C18 (250 mm × 4.6 mm, 5 µm) | longdom.org |

| Mobile Phase | 10 mM potassium phosphate (B84403) buffer (pH 3.0) | longdom.orglongdom.org |

| Flow Rate | 1.5 mL/min | longdom.org |

| Column Temperature | 35°C | longdom.org |

| Detector | Refractive Index (RI) Detector | longdom.orgresearchgate.netlongdom.org |

| Run Time | 35 minutes | longdom.org |

While RP-HPLC can separate diastereomers, the separation of enantiomers requires a chiral environment. sepscience.com This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). nih.govnih.gov The determination of enantiomeric excess (ee), a measure of the optical purity of a chiral substance, is crucial in pharmaceutical development. heraldopenaccess.us

For octahydro-1H-indole derivatives, Chiral HPLC provides the means to quantify the proportion of each enantiomer. researchgate.net The separation mechanism relies on the differential interaction between the enantiomers and the CSP, leading to different retention times. The choice of the CSP (e.g., polysaccharide-based) and the mobile phase is critical for achieving adequate resolution. researchgate.net While standard detectors like UV are common, for non-chromophoric molecules like octahydro-1H-indole, coupling Chiral HPLC with an RI detector or other universal detectors is necessary. heraldopenaccess.us Obtaining reliable and accurate ee measurements requires careful optimization of integration parameters and separation conditions to minimize errors. umn.edu

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and determining the relative and absolute stereochemistry of octahydro-1H-indole isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure of molecules in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. rsc.orghmdb.ca For diastereomers of octahydro-1H-indole, the protons will be in different chemical environments and thus exhibit different chemical shifts and coupling constants, allowing for their distinction. wordpress.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous confirmation of its absolute stereochemistry. nih.gov This technique requires a single crystal of the compound, which may sometimes be obtained through derivatization with a molecule of known absolute configuration. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice. mdpi.com For a chiral compound like this compound, successful X-ray analysis provides conclusive proof of the relative and absolute configuration of all stereocenters. nih.gov

Method Validation for Quantitative Determination of Isomers

For any analytical method to be used in a quality control setting, it must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. semanticscholar.org The validation of analytical methods for quantifying octahydro-1H-indole isomers is performed according to guidelines from the International Conference on Harmonization (ICH). longdom.org

The RP-HPLC-RID method developed for the related octahydro-1H-indole-2-carboxylic acid was fully validated, demonstrating its suitability for quantitative analysis. longdom.org The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness. longdom.org This validation ensures that the method can accurately quantify the main isomer and its impurities.

| Parameter | Result | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 for all isomers | researchgate.netlongdom.org |

| Accuracy (Recovery) | 93.9% to 107.9% for all isomers | researchgate.netlongdom.org |

| Limit of Detection (LOD) | ~0.006 mg/mL for all isomers | researchgate.netlongdom.org |

| Limit of Quantitation (LOQ) | 0.022 mg/mL to 0.024 mg/mL | researchgate.netlongdom.org |

| Range | From LOQ to 150% of the target concentration | researchgate.netlongdom.org |

Future Research Directions and Emerging Applications in Octahydro 1h Indole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of chiral octahydroindoles, including the (3AR,7aR) stereoisomer, has traditionally relied on multi-step sequences that often involve stoichiometric reagents and generate significant waste. The development of greener and more efficient synthetic methods is a key area of future research. A primary focus is on the catalytic hydrogenation of indole (B1671886) precursors, which offers a direct and atom-economical route to the saturated octahydro-1H-indole core.

Recent advancements have demonstrated the potential of using heterogeneous catalysts, such as platinum on carbon (Pt/C), for the hydrogenation of indoles. nih.gov A significant step towards sustainability is the use of environmentally benign solvents, with water being a highly attractive option. nih.gov The challenge in the hydrogenation of indoles lies in controlling the selectivity, as over-hydrogenation can lead to undesired byproducts. nih.gov Future research will likely focus on the development of highly selective and reusable catalysts that can operate under mild conditions and provide high yields of the desired (3AR,7aR)-octahydro-1H-indole stereoisomer.

Biocatalysis presents another promising avenue for the sustainable synthesis of chiral octahydroindoles. Enzymatic processes can offer high enantioselectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact of chemical synthesis. While biocatalysis has been explored for the synthesis of related oxindoles, its application to the production of this compound is an area ripe for investigation. chemeo.com The discovery and engineering of enzymes capable of the stereoselective reduction of indole precursors could provide a highly efficient and sustainable manufacturing process.

The following table summarizes emerging sustainable synthetic approaches for octahydro-1H-indoles:

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of heterogeneous catalysts (e.g., Pt/C) in green solvents (e.g., water). nih.gov | High atom economy, reduced waste, potential for catalyst recycling. |

| Biocatalysis | Employment of enzymes for stereoselective reductions. chemeo.combohrium.com | High enantioselectivity, mild reaction conditions, aqueous media. |

| Asymmetric Organocatalysis | Utilization of small organic molecules as catalysts for enantioselective transformations. oup.com | Metal-free catalysis, high enantioselectivity. |

Exploration of Novel Functionalizations and Derivatizations of the Octahydro-1H-indole Core

The functionalization of the octahydro-1H-indole scaffold is crucial for modulating its physicochemical properties and biological activity. Traditional methods for derivatization often require pre-functionalized starting materials. Modern synthetic strategies, particularly late-stage C-H functionalization, are poised to revolutionize the way novel octahydro-1H-indole derivatives are created. osi.lv

C-H functionalization allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing a highly efficient and atom-economical way to introduce chemical diversity. rsc.orgresearchgate.net While much of the research in this area has focused on aromatic indoles, the application of these methods to saturated heterocycles like octahydro-1H-indole is a burgeoning field of study. nih.gov Future research will likely concentrate on developing regioselective and stereoselective C-H functionalization methods for the octahydro-1H-indole core. This will enable the rapid synthesis of libraries of novel derivatives for biological screening.

The development of novel derivatization strategies is also critical for applications in medicinal chemistry. For instance, the octahydro-1H-indole scaffold can serve as a constrained building block in the design of proteolysis-targeting chimeras (PROTACs). nih.govnih.govrsc.orgethz.ch PROTACs are bifunctional molecules that induce the degradation of specific proteins and are a promising new therapeutic modality. The rigid structure of the octahydro-1H-indole can be used to control the orientation of the two binding elements of the PROTAC, potentially leading to improved efficacy and selectivity.

The table below highlights key areas for the exploration of novel functionalizations:

| Functionalization Strategy | Target Application | Potential Benefits |

| Late-Stage C-H Functionalization | Drug Discovery, Materials Science | Rapid diversification of the scaffold, access to novel chemical space. osi.lvresearchgate.net |

| Derivatization for PROTACs | Targeted Protein Degradation | Enhanced efficacy and selectivity of protein degraders. nih.govnih.gov |

| Asymmetric Derivatization | Chiral Ligands, Asymmetric Catalysis | Creation of novel chiral catalysts and building blocks for asymmetric synthesis. mdpi.com |

Potential for Scaffold Diversification in Chemical Biology and Materials Science

The unique conformational constraints and chemical versatility of the this compound scaffold make it an attractive platform for diversification in both chemical biology and materials science.

In chemical biology, the octahydro-1H-indole core can be utilized as a rigid scaffold to mimic peptide secondary structures, such as β-turns. This has significant implications for the design of peptidomimetics with enhanced metabolic stability and cell permeability. The development of synthetic routes to functionalized octahydro-1H-indoles will enable the creation of novel peptidomimetics with tailored biological activities.

In the realm of materials science, the incorporation of the chiral this compound unit into polymers could lead to the development of novel chiral materials with interesting optical or electronic properties. nih.gov For instance, chiral polymers can exhibit chiroptical properties that are useful in applications such as chiral sensors or enantioselective separations. The synthesis of monomers derived from this compound and their subsequent polymerization is a promising area for future research.

Furthermore, the octahydro-1H-indole scaffold could be explored as a building block for supramolecular assemblies. The defined stereochemistry and potential for introducing various functional groups could allow for the design of self-assembling systems with specific architectures and functions. This could lead to the development of new materials for applications in areas such as drug delivery, catalysis, and molecular recognition.

The following table outlines potential areas for scaffold diversification:

| Field | Application | Research Focus |

| Chemical Biology | Peptidomimetics | Design of conformationally constrained mimics of peptide secondary structures. |

| Materials Science | Chiral Polymers | Synthesis of monomers and polymers containing the chiral octahydro-1H-indole unit for chiroptical materials. nih.gov |

| Supramolecular Chemistry | Self-Assembling Systems | Design of functionalized octahydro-1H-indoles for the construction of ordered supramolecular architectures. |

Q & A

Q. What experimental techniques are used to determine the stereochemical configuration of (3aR,7aR)-octahydro-1H-indole derivatives?

X-ray crystallography is the gold standard for resolving absolute stereochemistry, as demonstrated in studies of structurally similar compounds (e.g., monoclinic crystal system analysis with β = 101.186°) . Complementary methods include 2D NMR (e.g., NOESY for spatial proximity analysis) and chiral chromatography for enantiomeric purity validation .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

- Molecular weight : 169.22 g/mol (determined via HRMS)

- Hydrogen bond donors/acceptors : 3 donors, 3 acceptors (calculated using software like Molinspiration)

- Topological polar surface area : 49.3 Ų (predicts membrane permeability) Experimental validation involves differential scanning calorimetry (DSC) for melting points and dynamic light scattering (DLS) for solubility profiling.

Q. What are the optimal storage conditions for this compound in laboratory settings?

Store as a lyophilized powder at -20°C for ≤3 years or in anhydrous DMSO at -80°C for ≤1 year. Avoid light exposure and humidity, as the compound’s indole core is susceptible to oxidation .

Advanced Research Questions

Q. How can quantum chemical calculations predict the conformational dynamics of this compound derivatives?

Use density functional theory (DFT) with the B3LYP functional and 6-31G* basis set to optimize geometry and calculate molecular orbitals. Incorporate solvent effects via the polarizable continuum model (PCM). Validate results against experimental IR and UV-Vis spectra to confirm electronic transitions .

Q. What strategies resolve contradictions between computational and experimental solubility data for this compound?

Re-evaluate computational parameters (e.g., solvent models, force fields) and cross-validate with multiple experimental methods:

- Shake-flask method for direct solubility measurement.

- HPLC-based partitioning to assess logP values. Discrepancies often arise from neglecting polymorphic forms or ionization states in simulations .

Q. How to design a structure-activity relationship (SAR) study for this compound-based inhibitors?

Q. What crystallographic parameters are critical for resolving structural ambiguities in derivatives?

Monitor:

- Unit cell dimensions (e.g., a = 8.6049 Å, b = 7.1949 Å for monoclinic systems).

- Torsion angles (e.g., O1—N1—C4 = 118.23°) to confirm ring puckering. Refine data using SHELXL and validate with R-factor convergence (<5%) .

Methodological Challenges

Q. How to address low yields in enantioselective synthesis of this compound?

Optimize chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and reaction conditions (low temperature, inert atmosphere). Use kinetic resolution via lipase-mediated acetylation to enrich enantiomeric excess (≥98%) .

Q. What analytical workflows validate purity in complex derivatives?

Combine:

- LC-MS for molecular weight confirmation.

- 1H/13C NMR for functional group analysis.

- Elemental analysis (deviation ≤0.4%) to rule out hydrates or solvates .

Data Analysis & Reproducibility

Q. How to reconcile conflicting bioactivity results across cell lines?

Standardize assay protocols (e.g., incubation time, serum concentration) and include positive controls (e.g., Vismodegib for Hedgehog pathway inhibition ). Use multivariate analysis to account for cell-specific metabolic differences.

Q. What computational tools are recommended for predicting ADMET properties?

Use SwissADME for bioavailability radar plots and ADMETLab 2.0 for toxicity profiling. Cross-reference with experimental Caco-2 permeability assays .

Stereochemical & Synthetic Considerations

Q. How to assign R/S configuration in derivatives with multiple stereocenters?

Apply the Cahn-Ingold-Prelog rules using crystallographic data (e.g., torsion angles) or NOE correlations in NMR. For ambiguous cases, compare experimental optical rotation with DFT-predicted values .

Q. What are the pitfalls in scaling up this compound synthesis?

Avoid exothermic side reactions by controlling reagent addition rates. Use flow chemistry for heat-sensitive steps and monitor intermediates via in-line FTIR .

Advanced Characterization

Q. How to interpret complex NMR splitting patterns in bicyclic derivatives?

Perform 2D experiments (HSQC, HMBC) to assign coupling constants. For geminal protons, expect diastereotopic splitting (Δδ ~0.3 ppm) due to restricted rotation .

Q. What role do hydrogen-bonding networks play in stabilizing the indole core?

Analyze X-ray data for short contacts (e.g., N—H···O < 2.2 Å) and calculate stabilization energies using Natural Bond Orbital (NBO) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.